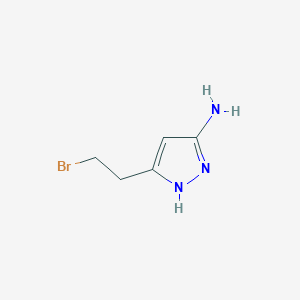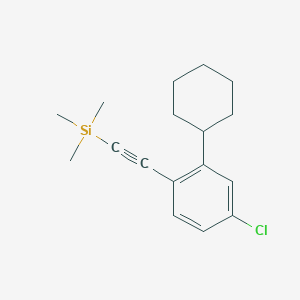
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane
概要
説明
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane is an organosilicon compound that features a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring substituted with a chlorine atom and a cyclohexyl group
準備方法
The synthesis of 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of a halogenated aromatic compound with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 4-chloro-2-cyclohexylphenyl iodide can be reacted with trimethylsilylacetylene to form the desired product.
Desilylation: The trimethylsilyl group can be removed under basic conditions to yield the free alkyne, which can then be further functionalized if needed.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives may have potential as pharmaceutical agents, although specific applications would require further research.
Catalysis: It can be used in the development of new catalytic systems for organic transformations.
作用機序
The mechanism of action of 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane depends on the specific reaction or application. In general, the trimethylsilyl group can stabilize reactive intermediates, while the ethynyl group can participate in various coupling reactions. The phenyl ring and its substituents can influence the reactivity and selectivity of the compound in different chemical processes.
類似化合物との比較
Similar compounds to 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane include:
Ethynyltrimethylsilane: Lacks the phenyl and cyclohexyl groups, making it less complex but also less versatile.
Phenylacetylene: Lacks the trimethylsilyl group, making it more reactive but less stable.
4-chloro-2-cyclohexylphenylacetylene: Similar structure but without the trimethylsilyl group, affecting its reactivity and stability.
The uniqueness of this compound lies in its combination of a trimethylsilyl-protected alkyne with a substituted phenyl ring, offering a balance of stability and reactivity that can be tailored for specific applications.
特性
分子式 |
C17H23ClSi |
|---|---|
分子量 |
290.9 g/mol |
IUPAC名 |
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H23ClSi/c1-19(2,3)12-11-15-9-10-16(18)13-17(15)14-7-5-4-6-8-14/h9-10,13-14H,4-8H2,1-3H3 |
InChIキー |
XSXUYSKZAMHTHQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1)Cl)C2CCCCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
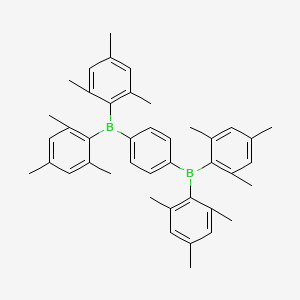
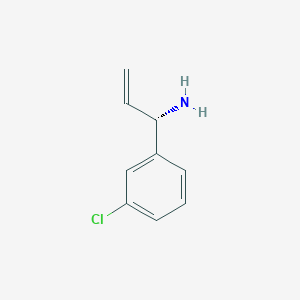


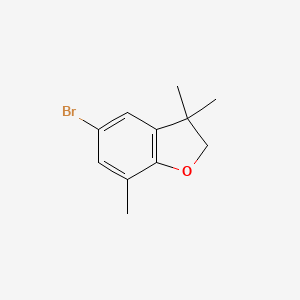
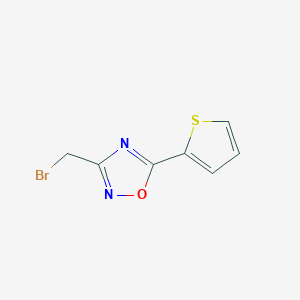
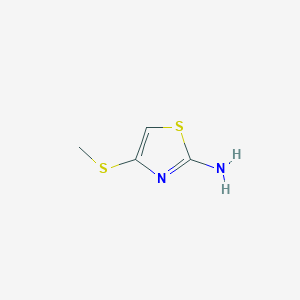
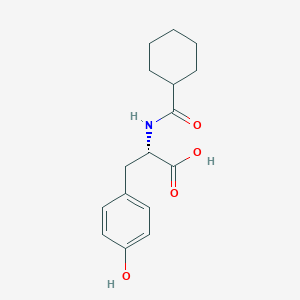
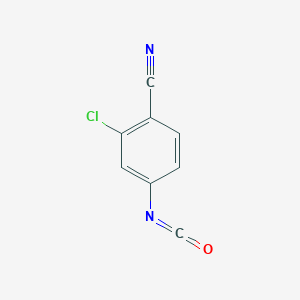
![6-(5-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazine](/img/structure/B8596706.png)
![7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8596709.png)
![N-{[4-Chloro-3-(3-methoxypropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B8596723.png)
![3-{2-[(Propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B8596734.png)
